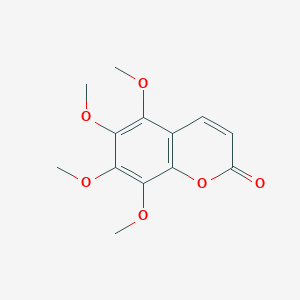

5,6,7,8-Tetramethoxycoumarin

Übersicht

Beschreibung

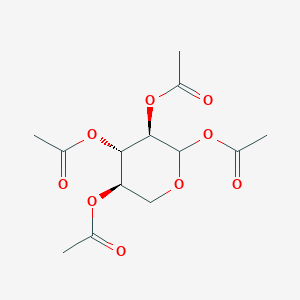

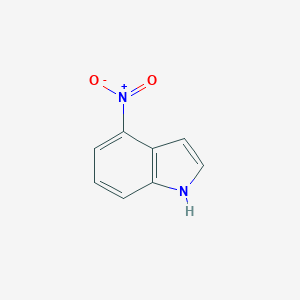

5,6,7,8-Tetramethoxycoumarin (TMC) is an organic compound belonging to the coumarin family of compounds. It is a naturally occurring compound found in some plants, and has been used in scientific research for a variety of applications. TMC is a versatile compound that has many potential applications, including as an antioxidant, anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal agent. TMC is also used in the synthesis of other compounds, such as dyes and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Brustkrebs-Medikamente

Wissenschaftler interessieren sich für hybride Cumarin-Derivate aufgrund ihres breiten klinischen Einsatzes bei der Krebsbekämpfung . Es wurde eine Reihe neuartiger hybrider Cumarin-Derivate synthetisiert und ihre in-vitro-zytotoxischen Aktivitäten bewertet . Mehrere Substanzen wurden als vielversprechende Kandidaten für zukünftige Studien identifiziert, insbesondere eine Verbindung aufgrund ihrer starken Aktivität gegen β-Tubulin (TUB)-Polymerisation, Sulfatase und Aromatase-Enzyme . Es spielt auch eine Rolle bei der Induktion des Zellzyklus-Stillstands in der S-Phase in der MCF-7-Zelllinie sowie bei der Apoptose .

Antibakterielle Wirkungen

Die Forschung zeigte, dass vier Cumarine stärkere antibakterielle Wirkungen zeigten als die Standardbehandlung mit Thiadiazol und Kupfer . Eine genauere Analyse zeigte, dass die verstärkte antibakterielle Aktivität auf die Substitution an den Positionen C-6, C-7 und C-8 des Cumarin-Kerns zurückzuführen ist .

Antifungale Aktivität

Es wurde berichtet, dass Cumarine antifungale Eigenschaften aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antimykotika.

Anti-HIV-Infektion

Es wurde berichtet, dass Cumarine anti-HIV-Infektionsaktivitäten aufweisen . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Medikamente zur Behandlung von HIV eingesetzt werden könnten.

Anti-Tuberkulose-Aktivität

Es wurde berichtet, dass Cumarine antituberkulose-Aktivitäten aufweisen . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Medikamente zur Behandlung von Tuberkulose eingesetzt werden könnten.

Wirkmechanismus

Target of Action

These include enzymes, receptors, and cellular structures, contributing to their diverse biological activities .

Mode of Action

Coumarins are known to interact with their targets in various ways, such as inhibiting enzyme activity, binding to receptors, or intercalating into dna . The exact interaction of 5,6,7,8-Tetramethoxycoumarin with its targets would depend on its specific chemical structure and the nature of the target.

Biochemical Pathways

For instance, they can influence the phenylpropanoid pathway, which is involved in the biosynthesis of a variety of secondary metabolites . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Result of Action

Coumarins are known to have a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects . The specific effects of this compound would depend on its specific targets and mode of action.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5,6,7,8-Tetramethoxycoumarin are not fully understood yet. The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. The available literature does not provide specific information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. The available literature does not provide specific information about the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well documented. The available literature does not provide specific information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well understood. The available literature does not provide specific information about any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well documented. The available literature does not provide specific information about any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well understood. The available literature does not provide specific information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

5,6,7,8-tetramethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O6/c1-15-9-7-5-6-8(14)19-10(7)12(17-3)13(18-4)11(9)16-2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGDYUCKOYJQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C2=C1C=CC(=O)O2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204860 | |

| Record name | 5,6,7,8-Tetramethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56317-15-8 | |

| Record name | 5,6,7,8-Tetramethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetramethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where has 5,6,7,8-Tetramethoxycoumarin been identified in nature?

A1: this compound has been isolated from the stems and leaves of Sapium discolor [] and the chloroform portion of Ailanthus altissima []. This suggests that this compound might be present in other plant species as well, opening avenues for further phytochemical investigations.

Q2: What spectroscopic techniques are helpful in characterizing this compound?

A2: While the provided research articles do not delve into the detailed spectroscopic characterization of this compound, they highlight the use of ¹H-NMR and ¹³C-NMR for structural elucidation of this compound []. Additionally, UV spectral analysis has been theoretically studied for this molecule []. Further research employing techniques like IR, Mass Spectrometry, and X-ray crystallography could provide a comprehensive structural understanding.

Q3: Are there any studies exploring the potential biological activities of this compound?

A3: While the provided research articles primarily focus on the isolation and identification of this compound, they do not delve into its potential biological activities. Further research is needed to explore possible anti-inflammatory, antioxidant, or cytotoxic properties, among others.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

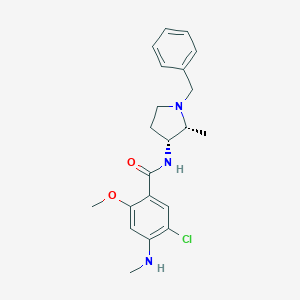

![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)

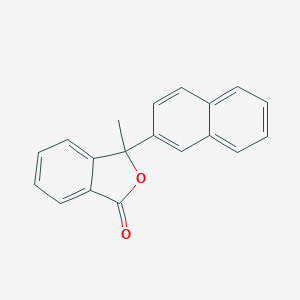

![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)

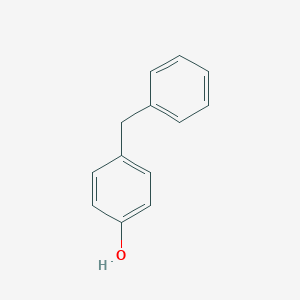

![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)